N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid: is a chemical compound with the molecular formula C13H21NO4 . It is a spirocyclic compound, meaning it contains a spiro-connected ring system. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid typically involves the following steps:
Formation of the spirocyclic ring system: This can be achieved through a cyclization reaction involving a suitable precursor, such as a linear or branched amine.
Introduction of the Boc protecting group: The Boc group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base, such as triethylamine, under mild conditions.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide (CO2) in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Compounds with new functional groups replacing the Boc group.
Scientific Research Applications
N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly in the development of central nervous system (CNS) active agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine functionality. This allows the compound to participate in various biochemical pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride: This compound shares the spirocyclic structure but lacks the Boc protecting group.
2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane: This compound contains an additional oxygen atom in the ring system.
2-Boc-7-oxo-5-oxa-2-azaspiro[3.4]octane: This compound has a ketone group in the ring system.
Uniqueness: N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic reactions. The spirocyclic structure also imparts unique chemical and physical properties, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9(10(15)16)5-8-13(14)6-4-7-13/h9H,4-8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRUABOEERPMPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC12CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.